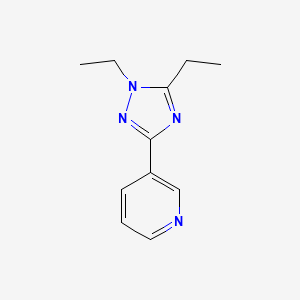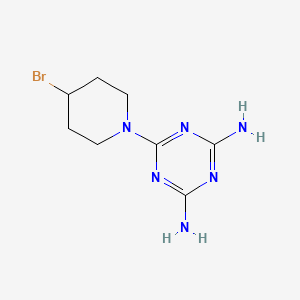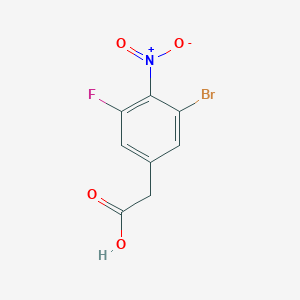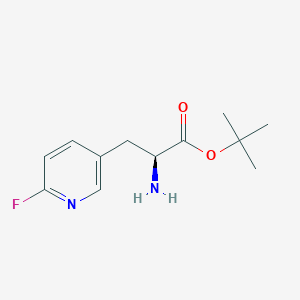![molecular formula C8H6N2O3S B13121289 4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme crucial for bacterial growth . The inhibition occurs through binding to the active site of the enzyme, preventing its normal function and thereby exerting antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Thieno[3,4-b]pyridines: Another class of compounds with a fused thieno and pyridine ring system.
Uniqueness
2-Methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific bacterial enzymes makes it a valuable compound for developing new antimicrobial agents.
Propiedades
Fórmula molecular |
C8H6N2O3S |
|---|---|
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3S/c1-3-9-4-2-5(8(12)13)14-6(4)7(11)10-3/h2H,1H3,(H,12,13)(H,9,10,11) |
Clave InChI |
JOFFIXDALVOFLU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)N1)SC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


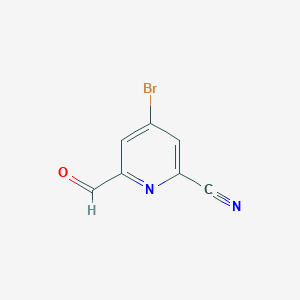
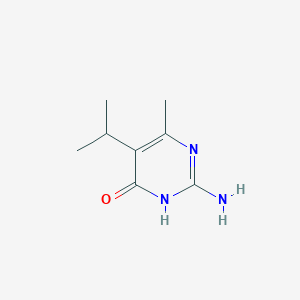
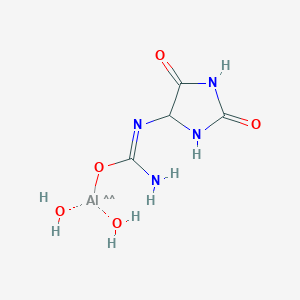
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
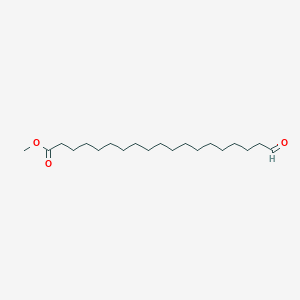
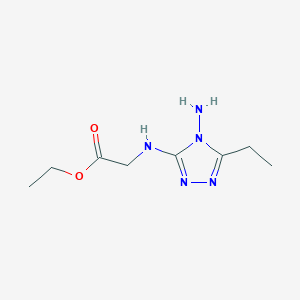
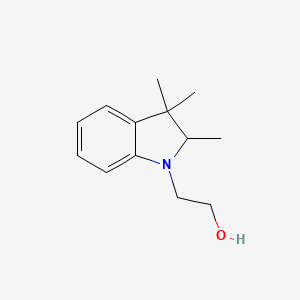
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)
